



# **Application Notes and Protocols for LY345899 Administration in Animal Models of Cancer**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY 345899 |           |
| Cat. No.:            | B1675677  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

LY345899 is a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in one-carbon metabolism.[1][2] This metabolic pathway is crucial for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation, a hallmark of cancer.[2][3] MTHFD2 is particularly overexpressed in various cancer types while having low to undetectable levels in normal adult tissues, making it an attractive therapeutic target.[3] Preclinical studies using animal models, particularly xenografts, have demonstrated the anti-tumor efficacy of LY345899, highlighting its potential as a cancer therapeutic.

These application notes provide a comprehensive overview of the administration of LY345899 in animal models of cancer, including detailed protocols, quantitative efficacy data, and visual representations of the underlying biological pathways and experimental workflows.

## Mechanism of Action: Targeting One-Carbon Metabolism

LY345899 exerts its anti-cancer effects by inhibiting MTHFD1 and MTHFD2, thereby disrupting the one-carbon metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. In cancer cells, there is a high



demand for these molecules to support continuous proliferation. By blocking MTHFD1/2, LY345899 depletes the intracellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

## MTHFD1/2 Signaling Pathway in Cancer





Click to download full resolution via product page

Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.



### **Quantitative Data Presentation**

The anti-tumor efficacy of LY345899 has been evaluated in various preclinical cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of LY345899

| Target | IC50 (nM) | Assay Type      | Reference |
|--------|-----------|-----------------|-----------|
| MTHFD1 | 96        | Enzymatic Assay |           |
| MTHFD2 | 663       | Enzymatic Assay |           |

## Table 2: In Vivo Efficacy of LY345899 in Xenograft

**Models** 

| Cancer Type          | Animal Model                                    | Treatment<br>Protocol                                                      | Key Findings                                                                                                        | Reference |
|----------------------|-------------------------------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Colorectal<br>Cancer | Patient-Derived<br>Xenograft (PDX)              | 5-10 mg/kg,<br>intraperitoneal<br>injection, 5<br>days/week for 4<br>weeks | Statistically significant suppression of tumor growth. Mean tumor weight: 0.74 mg (LY345899) vs. 1.83 mg (vehicle). |           |
| Colorectal<br>Cancer | Cell Line-Derived<br>Xenograft<br>(SW620, LoVo) | Not specified                                                              | Decreased tumor volume and metastasis.                                                                              |           |
| Breast Cancer        | Not specified                                   | Not specified                                                              | Impaired tumor<br>growth.                                                                                           | -         |

## **Experimental Protocols**

The following protocols provide a general framework for the administration of LY345899 in mouse xenograft models. These should be adapted based on specific experimental



requirements and institutional animal care and use guidelines.

## Protocol 1: Preparation of LY345899 for Intraperitoneal Injection

#### Materials:

- LY345899 powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

#### Procedure:

- Vehicle Preparation: A common vehicle for similar compounds involves a mixture of DMSO and an aqueous solution. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other MTHFD inhibitors. A simpler vehicle of DMSO and saline can also be prepared. The final concentration of DMSO should be kept low to minimize toxicity.
- Stock Solution Preparation:
  - Calculate the required amount of LY345899 based on the desired final concentration and volume.
  - Dissolve the LY345899 powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.
- Working Solution Preparation:
  - On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μL, the final concentration would be 2 mg/mL.



 Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and vortexing can be applied. Prepare the working solution fresh for each day of dosing.

# Protocol 2: Administration of LY345899 in a Colorectal Cancer Xenograft Model

#### Animal Model:

 Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used for establishing xenografts.

### Xenograft Establishment:

- Cell Line-Derived Xenograft (CDX):
  - Culture colorectal cancer cells (e.g., SW620, LoVo) under standard conditions.
  - $\circ$  Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to a final concentration of 1-5 x 10<sup>6</sup> cells per 100-200  $\mu$ L.
  - Subcutaneously inject the cell suspension into the flank of the mice.
- Patient-Derived Xenograft (PDX):
  - Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions.
  - Mechanically or enzymatically dissociate the tissue into small fragments or single-cell suspensions.
  - Implant the tumor fragments or cell suspension subcutaneously into the flank of the mice.

#### **Treatment Protocol:**

- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control (vehicle) groups.



- Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week for 4 weeks.
- Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

### Monitoring and Endpoints:

- Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

## **Experimental Workflow Visualization**



Click to download full resolution via product page

**Caption:** Workflow for in vivo efficacy testing of LY345899 in xenograft models.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. xenograft.org [xenograft.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for LY345899
   Administration in Animal Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#ly-345899-administration-in-animal-models-of-cancer]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com